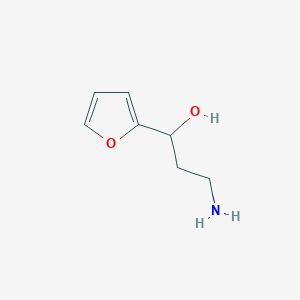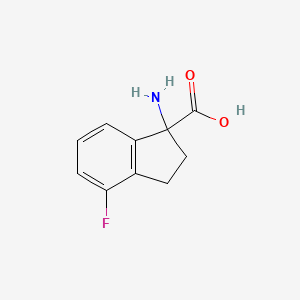
1-Amino-4-Fluor-2,3-Dihydro-1H-inden-1-carbonsäure
Übersicht
Beschreibung
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 1270435-39-6 . It has a molecular weight of 195.19 and its IUPAC name is 1-amino-4-fluoro-1-indanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is1S/C10H10FNO2/c11-8-3-1-2-7-6 (8)4-5-10 (7,12)9 (13)14/h1-3H,4-5,12H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Antivirelle Anwendungen
Indol-Derivate, zu denen auch Verbindungen gehören, die 1-Amino-4-Fluor-2,3-Dihydro-1H-inden-1-carbonsäure ähneln, sollen signifikante antivirale Aktivitäten besitzen. So haben bestimmte Indol-Derivate eine inhibitorische Wirkung gegen Influenza A und Coxsackie B4-Virus gezeigt . Dies deutet darauf hin, dass unsere Verbindung von Interesse potenziell zu Derivaten synthetisiert werden könnte, die als antivirale Mittel dienen könnten.
Anti-HIV-Potenzial
Die strukturelle Ähnlichkeit von Indol-Derivaten mit this compound wurde bei der Synthese von Verbindungen mit Anti-HIV-Aktivität genutzt. Diese Derivate wurden gegen HIV-1- und HIV-2-Stämme getestet und zeigten vielversprechende Ergebnisse bei der Hemmung der Virusreplikation in infizierten Zellen . Dies deutet auf eine mögliche Anwendung unserer Verbindung bei der Entwicklung neuer Anti-HIV-Medikamente hin.
Krebsforschungs-Anwendungen
Indol-Derivate haben sich als krebshemmende Eigenschaften erwiesen. Der Indol-Kern, der Teil der Struktur von this compound ist, kommt in vielen synthetischen Arzneimittelmolekülen vor, die zur Krebsbehandlung eingesetzt werden. Die Fähigkeit dieser Verbindungen, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie wertvoll für die Entwicklung neuer Krebs-Derivate .
Neuroprotektive Effekte
Verbindungen, die strukturell mit this compound verwandt sind, wurden zur Behandlung neurologischer Erkrankungen wie Alzheimer eingesetzt. Zum Beispiel wird Donepezil, ein Indanon-Derivat, derzeit für diesen Zweck verwendet . Dies deutet darauf hin, dass unsere Verbindung Anwendungen bei der Synthese neuroprotektiver Medikamente haben könnte.
Photopolymerisation
Indan-Derivate, die eng mit unserer Verbindung verwandt sind, wurden in Photopolymerisationsanwendungen eingesetzt. Diese Verbindungen wirken als Photoinitiatoren und starten den Polymerisationsprozess, wenn sie Licht ausgesetzt werden. Diese Anwendung ist besonders relevant in den Bereichen Elektronik und Materialwissenschaften .
Biosensorik und Bioimaging
Die Vielseitigkeit von Indan-basierten Strukturen, einschließlich derer, die this compound ähneln, erstreckt sich auf die Biosensorik und Bioimaging. Diese Verbindungen können als Bausteine bei der Konstruktion von Farbstoffen für Solarzellen, Photoinitiatoren für die Polymerisation und Chromophoren für nichtlineare optische Anwendungen verwendet werden .
Analytische Chemie
This compound kann als Derivatisierungsreagenz für die UV-Detektion in Flüssigchromatographiemethoden verwendet werden. Diese Anwendung ist entscheidend für die empfindliche Detektion von primären Aminen in verschiedenen analytischen Chemieverfahren .
Synthetisches Zwischenprodukt
Die Verbindung dient als synthetisches Zwischenprodukt bei der Konstruktion biologisch aktiver Moleküle. Ihre Struktur ermöglicht chemische Modifikationen, die zur Herstellung neuer Medikamente und Therapeutika führen können. Diese Anwendung ist in der medizinischen Chemie von Bedeutung, wo der Bedarf an neuartigen Verbindungen konstant ist .
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential target for “1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid”.
Mode of Action
The mode of action would depend on the specific targets of the compound. For indole derivatives, their interaction with targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives, however, are known to affect a variety of pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a variety of effects due to their broad-spectrum biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid in lab experiments has several advantages. 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a relatively inexpensive compound, making it an attractive option for researchers on a budget. In addition, 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is relatively easy to synthesize, making it a convenient reagent for lab experiments. However, there are some limitations to using 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid in lab experiments. 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a relatively unstable compound, meaning that it must be handled with care and stored properly. In addition, 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be toxic if inhaled or ingested, so it must be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid research. One possibility is to explore the potential therapeutic uses of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has already been used in the development of fluorescent probes for biological imaging, so it could potentially be used in the development of new therapeutic agents. In addition, further research into the biochemical and physiological effects of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid could lead to new insights into how it interacts with proteins, nucleic acids, and other biomolecules. Finally, further research into the mechanism of action of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid could lead to the development of new and improved catalysts for organic synthesis.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-amino-4-fluoro-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCCXVYNVJNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



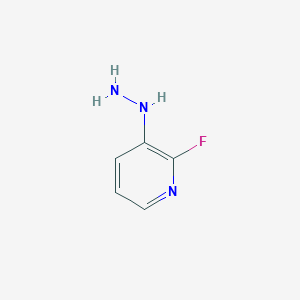

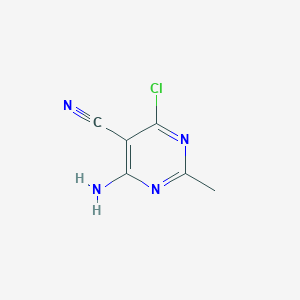

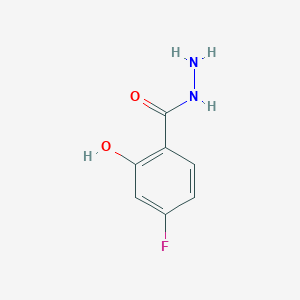
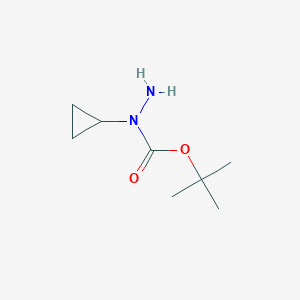

![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)

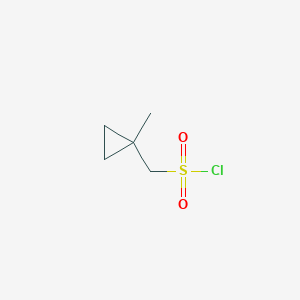

![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
